2-Hydroxy-5-iodo-3-methylbenzamide
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Overview
Description
2-Hydroxy-5-iodo-3-methylbenzamide is an organic compound with the molecular formula C8H8INO2. It is characterized by the presence of a benzene ring substituted with a hydroxy group, an iodine atom, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-iodo-3-methylbenzamide typically involves the iodination of 3-methylsalicylic acid followed by amidation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 2-hydroxy-5-iodo-3-methylbenzoic acid is then converted to the corresponding benzamide through a reaction with ammonia or an amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the iodination step and automated systems for the amidation process to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as K2CO3 (potassium carbonate).
Oxidation: PCC, KMnO4, solvents like dichloromethane or acetone.
Reduction: LiAlH4, solvents like ether or THF (tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce corresponding benzoic acids or ketones.
- Reduction reactions yield amines .
Scientific Research Applications
2-Hydroxy-5-iodo-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-iodobenzamide: Similar structure but lacks the methyl group.
2-Hydroxy-3-methylbenzamide: Similar structure but lacks the iodine atom.
5-Iodo-3-methylsalicylic acid: Similar structure but has a carboxylic acid group instead of an amide
Uniqueness: 2-Hydroxy-5-iodo-3-methylbenzamide is unique due to the combination of its hydroxy, iodine, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
40912-85-4 |
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Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |
InChI Key |
ZSBRSRPSPOMQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)N)I |
Origin of Product |
United States |
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